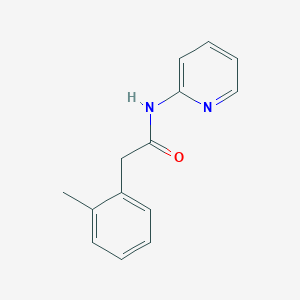
N-(1H-benzimidazol-2-yl)-2-methoxy-4-methylsulfanylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-benzimidazol-2-yl)-2-methoxy-4-methylsulfanylbenzamide is a chemical compound with a molecular formula C17H16N2O2S. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry.
Wirkmechanismus
The mechanism of action of N-(1H-benzimidazol-2-yl)-2-methoxy-4-methylsulfanylbenzamide varies depending on the application. In medicine, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also inhibits the growth of fungi and bacteria by interfering with their cell wall synthesis and protein synthesis. In agriculture, it acts as a fungicide and insecticide by disrupting the metabolic pathways of the target organisms.
Biochemical and Physiological Effects:
N-(1H-benzimidazol-2-yl)-2-methoxy-4-methylsulfanylbenzamide has been shown to have various biochemical and physiological effects. In medicine, it has been shown to reduce tumor growth and induce cell death in cancer cells. It also exhibits anti-inflammatory and antioxidant properties. In agriculture, it has been shown to inhibit the growth of fungi and insects by disrupting their metabolic pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(1H-benzimidazol-2-yl)-2-methoxy-4-methylsulfanylbenzamide in lab experiments include its broad-spectrum activity against various organisms, its low toxicity, and its stability. However, its limitations include its high cost, limited solubility in water, and potential for environmental toxicity.
Zukünftige Richtungen
There are several future directions for the research of N-(1H-benzimidazol-2-yl)-2-methoxy-4-methylsulfanylbenzamide. In medicine, further studies could focus on its potential use as a chemotherapeutic agent for various types of cancer. In agriculture, research could focus on developing more efficient and eco-friendly methods of using N-(1H-benzimidazol-2-yl)-2-methoxy-4-methylsulfanylbenzamide as a fungicide and insecticide. In industry, research could focus on developing new applications for N-(1H-benzimidazol-2-yl)-2-methoxy-4-methylsulfanylbenzamide in the production of pharmaceuticals and other chemical products.
Conclusion:
In conclusion, N-(1H-benzimidazol-2-yl)-2-methoxy-4-methylsulfanylbenzamide is a chemical compound with significant potential applications in medicine, agriculture, and industry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Synthesemethoden
The synthesis of N-(1H-benzimidazol-2-yl)-2-methoxy-4-methylsulfanylbenzamide can be achieved through a multistep process. The first step involves the synthesis of 2-amino-5-methylbenzimidazole, which is then reacted with 2-chloro-4-methoxybenzoic acid to form N-(1H-benzimidazol-2-yl)-2-methoxy-4-methylbenzamide. This compound is then treated with thioacetic acid to yield N-(1H-benzimidazol-2-yl)-2-methoxy-4-methylsulfanylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-(1H-benzimidazol-2-yl)-2-methoxy-4-methylsulfanylbenzamide has been extensively studied for its potential applications in various fields. In medicine, it has been shown to exhibit anticancer, antifungal, and antibacterial activities. In agriculture, it has been used as a fungicide and insecticide. In industry, it has been used as a dye intermediate and in the production of pharmaceuticals.
Eigenschaften
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-methoxy-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-21-14-9-10(22-2)7-8-11(14)15(20)19-16-17-12-5-3-4-6-13(12)18-16/h3-9H,1-2H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNXREZTYLMNJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-benzimidazol-2-yl)-2-methoxy-4-methylsulfanylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluoro-4-methylphenyl)methanone](/img/structure/B7471090.png)
![1-[4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7471093.png)
![2-[(4-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7471096.png)
![4-[(1-cyclopropylimidazol-2-yl)sulfanylmethyl]-3-methyl-6-oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B7471110.png)
![4-Methoxy-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid](/img/structure/B7471115.png)
![2-[[5-(Acetamidomethyl)thiophen-2-yl]sulfonylamino]benzoic acid](/img/structure/B7471119.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7471123.png)

![N-[(2S)-1-oxo-1-[(4-pyridin-2-yl-1,3-thiazol-2-yl)amino]propan-2-yl]furan-2-carboxamide](/img/structure/B7471140.png)


![N-[2-(dimethylamino)phenyl]-3-iodobenzamide](/img/structure/B7471171.png)

